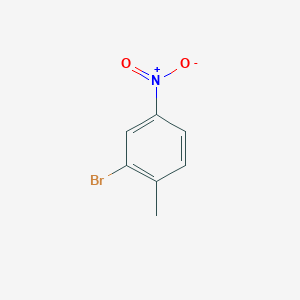

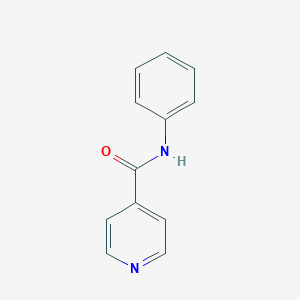

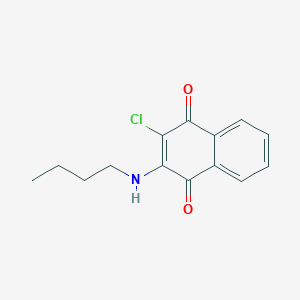

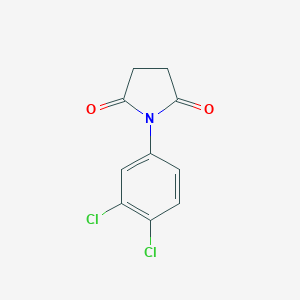

![molecular formula C14H12N2O4 B188896 Methyl 2-[(2-nitrophenyl)amino]benzoate CAS No. 5814-39-1](/img/structure/B188896.png)

Methyl 2-[(2-nitrophenyl)amino]benzoate

概要

説明

Methyl 2-[(2-nitrophenyl)amino]benzoate, also known as MNA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MNA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol.

科学的研究の応用

Methyl 2-[(2-nitrophenyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 2-[(2-nitrophenyl)amino]benzoate is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate can be used as a precursor for synthesizing fluorescent probes that can selectively detect ROS in cells and tissues. This property of Methyl 2-[(2-nitrophenyl)amino]benzoate has significant implications in the field of biomedical research, as ROS are involved in various physiological and pathological processes.

作用機序

The mechanism of action of Methyl 2-[(2-nitrophenyl)amino]benzoate is not fully understood, but it is believed to involve the formation of a nitroso intermediate that reacts with ROS to form a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present in the sample. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, including cells, tissues, and organisms.

生化学的および生理学的効果

Methyl 2-[(2-nitrophenyl)amino]benzoate has been shown to have low toxicity and is relatively stable under physiological conditions. It does not interfere with cellular processes and can be used to study the effects of ROS on biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in cancer cells, neurons, and cardiovascular tissues. The results of these studies have provided valuable insights into the role of ROS in various physiological and pathological processes.

実験室実験の利点と制限

One of the main advantages of Methyl 2-[(2-nitrophenyl)amino]benzoate is its high selectivity and sensitivity towards ROS. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes can detect ROS in real-time and can be used to monitor changes in ROS levels in response to various stimuli. However, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes have some limitations, including low photostability and poor water solubility. These limitations can be overcome by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes.

将来の方向性

There are several future directions for the development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes. One direction is to improve the photostability and water solubility of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes. This can be achieved by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes. Another direction is to develop Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes that can selectively detect specific types of ROS, such as hydrogen peroxide or superoxide. This will enable researchers to study the effects of specific ROS on biological systems. Additionally, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes can be used in combination with other imaging techniques, such as confocal microscopy or electron microscopy, to provide a more comprehensive understanding of the role of ROS in biological systems.

Conclusion:

In conclusion, Methyl 2-[(2-nitrophenyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, providing valuable insights into the role of ROS in physiological and pathological processes. The development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes has several future directions, including improving photostability and water solubility, developing probes that selectively detect specific types of ROS, and using Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes in combination with other imaging techniques.

特性

CAS番号 |

5814-39-1 |

|---|---|

製品名 |

Methyl 2-[(2-nitrophenyl)amino]benzoate |

分子式 |

C14H12N2O4 |

分子量 |

272.26 g/mol |

IUPAC名 |

methyl 2-(2-nitroanilino)benzoate |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(17)10-6-2-3-7-11(10)15-12-8-4-5-9-13(12)16(18)19/h2-9,15H,1H3 |

InChIキー |

SGNHAYBFPWBEPU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-] |

正規SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-] |

その他のCAS番号 |

5814-39-1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。